3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea
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Overview
Description
The compound is a complex organic molecule, likely to be a part of the urea family due to the presence of a urea group (-NH-CO-NH-) in its structure. It also contains a pyrrolidinone ring, which is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure analysis would require computational methods or experimental techniques like X-ray crystallography. Unfortunately, without specific data or a known 3D structure, a detailed analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on various factors such as the presence of functional groups and the overall molecular structure. The urea group and the pyrrolidinone ring could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational methods.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14-5-6-18(11-15(14)2)24-13-16(12-19(24)25)21-20(26)23(4)17-7-9-22(3)10-8-17/h5-6,11,16-17H,7-10,12-13H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFHKVJPZXTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(C)C3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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